2-Chlorooxazole
Overview
Description
2-Chlorooxazole is a heterocyclic organic compound with the molecular formula C3H2ClNO It is a derivative of oxazole, where a chlorine atom is substituted at the second position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorooxazole can be synthesized through several methods. One common approach involves the halogenation of oxazole. For instance, 2-aminooxazole can be treated with tert-butyl nitrite and copper(II) chloride in acetonitrile at elevated temperatures to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed coupling reactions. This method allows for the efficient production of variously substituted oxazoles, including this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorooxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Stille couplings, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Reagents such as phenylboronic acid (for Suzuki coupling) and vinyltributyltin (for Stille coupling) are used in the presence of palladium catalysts.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: The major products are typically substituted oxazoles, which can be further functionalized.
Scientific Research Applications
2-Chlorooxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex oxazole derivatives.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research is ongoing into its potential as a building block for pharmaceuticals.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chlorooxazole involves its reactivity towards nucleophiles and electrophiles. The chlorine atom at the second position makes it a good leaving group, facilitating substitution reactions. Additionally, its oxazole ring can participate in various coupling reactions, allowing for the formation of complex molecular structures .
Comparison with Similar Compounds
2-Aminooxazole: Another derivative of oxazole with an amino group at the second position.
2-Bromooxazole: Similar to 2-chlorooxazole but with a bromine atom instead of chlorine.
2-Iodooxazole: Contains an iodine atom at the second position.
Uniqueness: this compound is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its bromine and iodine counterparts, this compound is often preferred for its cost-effectiveness and availability .
Properties
IUPAC Name |
2-chloro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO/c4-3-5-1-2-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXYKBHZZRYLLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538547 | |
Record name | 2-Chloro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95458-77-8 | |
Record name | 2-Chloro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-chlorooxazole a useful building block in organic synthesis?
A1: this compound derivatives, such as ethyl this compound-4-carboxylate, serve as versatile intermediates for synthesizing diversely substituted oxazoles. [, ] This is because the chlorine atom can be readily substituted with various groups through palladium-catalyzed coupling reactions like the Suzuki coupling. [, ] This approach allows for the late-stage diversification of the oxazole ring, which is advantageous in medicinal chemistry for exploring structure-activity relationships.
Q2: What types of substituted oxazoles can be synthesized from this compound derivatives?
A2: The research demonstrates the synthesis of 2,4-disubstituted, 2,5-disubstituted, and even 2,4,5-trisubstituted oxazoles starting from ethyl this compound-4-carboxylate. [] This highlights the versatility of this building block in accessing a range of substitution patterns on the oxazole core.
Q3: Which palladium-catalyzed reactions are effective for functionalizing this compound derivatives?
A3: The Suzuki coupling reaction has been successfully employed to introduce aryl and heteroaryl groups at both the 2- and 4-positions of the oxazole ring. [, ] For instance, 2-aryl-4-trifloyloxazoles readily undergo coupling with various boronic acids at the 4-position, while 4-aryl-2-chlorooxazoles can be coupled at the 2-position. []
Q4: Are there any challenges associated with using this compound derivatives in synthesis?
A4: Yes, certain reaction conditions require careful consideration. For instance, strong bases like potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH) can lead to the degradation of the this compound-4-trifloyl derivative, limiting the Suzuki coupling yields. [] This highlights the need for optimization with milder bases like sodium carbonate (Na2CO3) and potentially higher reaction temperatures, including microwave irradiation, to achieve good yields. [] Additionally, the synthesis of 2-trifloyl oxazoles, while possible, can lead to unstable intermediates, making them less practical for Suzuki couplings. []
Q5: What are the advantages of using microwave irradiation in these reactions?
A5: Microwave heating significantly accelerates the Suzuki coupling reaction rate, enabling completion within minutes instead of hours or days. [] This not only improves the overall efficiency of the synthesis but also allows for the use of lower catalyst loadings, potentially reducing costs and simplifying purification.
Q6: Are there any limitations to the types of boronic acids that can be coupled?
A6: The research demonstrates successful coupling with a variety of arylboronic acids, including those with electron-donating and electron-withdrawing substituents, as well as ortho-substituted and heteroaromatic boronic acids. [] This suggests broad tolerance and applicability of the method for diverse oxazole synthesis.
Q7: What are some potential applications of the synthesized substituted oxazoles?
A7: Substituted oxazoles are important heterocycles found in numerous biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. [] The ability to readily synthesize a variety of substituted oxazoles using this compound derivatives as building blocks provides valuable tools for exploring new chemical space and developing new bioactive molecules.
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